Chemical structure of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir
Chemical structure of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir
The following technical guide details the structural characterization, synthetic utility, and experimental protocols for Bis-
Structural Characterization and Synthetic Utility of Bis- -Benzyloxycarbonyl-6- -benzyl-valacyclovir
Technical Guide for Drug Development Professionals
Executive Summary
Bis-
- -Cbz: Protects the L-valine amine to prevent polymerization.
- -Cbz: Protects the guanine exocyclic amine to prevent side-reactions (N-alkylation).
-
6-
-Benzyl: Locks the guanine base in the lactim ether form, enhancing solubility in organic solvents (DMF/DCM) and preventing -alkylation.
This guide outlines the chemical architecture, synthesis pathway, and validation protocols for this compound, positioning it as a solution for minimizing the formation of the difficult-to-remove impurity Guanine-
Part 1: Molecular Architecture & Chemical Logic
Structural Breakdown
The molecule is constructed upon the Acyclovir (9-[(2-hydroxyethoxy)methyl]guanine) scaffold, esterified with L-valine. The "Bis" nomenclature refers to the presence of two Benzyloxycarbonyl (Cbz/Z) groups on the nitrogen centers, complemented by a benzyl ether at the guanine
| Feature | Chemical Moiety | Function |
| Core Scaffold | Acyclovir (ACV) | Antiviral nucleoside analogue backbone. |
| Ester Linkage | L-Valyl Ester | Increases oral bioavailability (Prodrug mechanism). |
| Protection A | Protects the valine | |
| Protection B | Protects the guanine exocyclic amine ( | |
| Protection C | 6- | Aromatizes the purine ring (lactim form), increasing lipophilicity and preventing |
Chemical Formula & Properties
-
Systematic Name: 2-{[(2-{[(benzyloxy)carbonyl]amino}-6-(benzyloxy)-9H-purin-9-yl)methoxy]}ethyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate[]
-
Molecular Formula:
(Monomeric interpretation) -
Molecular Weight: ~695.7 g/mol
-
Solubility: Highly soluble in DCM, Ethyl Acetate, and DMF; Insoluble in water.
-
CAS Reference: 1356350-92-9 (Note: Often associated with impurity standards which may exist as dimers in concentrated matrices).
The "Global Deprotection" Advantage
The strategic value of this molecule lies in its deprotection mechanics. All three protecting groups (two Cbz and one Benzyl) are susceptible to catalytic hydrogenolysis (
Part 2: Synthetic Pathway (The "How" & "Why")
The synthesis requires a convergent approach. The direct coupling of
Reaction Workflow Diagram
The following Graphviz diagram illustrates the convergent synthesis and the critical "Global Deprotection" step.
Caption: Convergent synthesis pathway utilizing the lipophilic 6-O-benzyl intermediate to ensure regioselective esterification.
Part 3: Experimental Protocols
Synthesis of Bis- -Cbz-6- -benzyl-valacyclovir
Objective: Couple
Reagents:
-
6-
-Benzyl- -Cbz-Acyclovir (1.0 eq) - -Benzyloxycarbonyl-L-Valine (1.2 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.3 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Charge a 3-neck round bottom flask with 6-
-Benzyl- -Cbz-Acyclovir and anhydrous DCM under nitrogen atmosphere. Stir until fully dissolved (solution will be clear due to lipophilic protecting groups). -
Activation: Add
-Cbz-L-Valine and DMAP to the solution. Cool the mixture to 0°C. -
Coupling: Dropwise add a solution of DCC in DCM over 30 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1).
-
Workup: Filter off the precipitated DCU (dicyclohexylurea) byproduct.[2] Wash the filtrate with 5%
(2x) and Brine (1x). -
Isolation: Dry the organic layer over
and concentrate in vacuo. -
Purification: The crude oil is purified via silica gel column chromatography (Eluent: DCM
2% MeOH/DCM) to yield the Bis- -Cbz-6- -benzyl-valacyclovir as a white foam.
Analytical Validation (HPLC)
To confirm the identity and purity of the intermediate before deprotection.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6mm, 5µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Time | ~18-22 min (Significantly later than Valacyclovir due to Benzyl/Cbz groups) |
Part 4: References & Grounding
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Valacyclovir Synthesis & Prodrug Chemistry:
-
Beauchamp, L. M., et al. (1992). Amino acid ester prodrugs of acyclovir.Antiviral Chemistry & Chemotherapy . Describes the fundamental esterification logic and L-valine selection.
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Source:
-
-
Protecting Group Strategies (Cbz/Benzyl):
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for Cbz/Bn stability and removal conditions).
-
Context: Justifies the use of Pd/C hydrogenolysis for simultaneous removal of O-Benzyl and N-Cbz groups.
-
-
Impurity Profiling & Standards:
-
Specific Intermediate Characterization:
-
PubChem CID 135565211 (Bis valacyclovir derivatives).[6]
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Source:
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Disclaimer: This guide is intended for research and development purposes only. All synthesis involving bioactive nucleosides should be conducted in a compliant facility under GLP/GMP guidelines.
